(4-Chloronaphthalen-1-yl)boronic acid (4-Chloronaphthalen-1-yl)boronic acid
Brand Name: Vulcanchem
CAS No.: 147102-97-4
VCID: VC0140324
InChI: InChI=1S/C10H8BClO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,13-14H
SMILES: B(C1=CC=C(C2=CC=CC=C12)Cl)(O)O
Molecular Formula: C10H8BClO2
Molecular Weight: 206.432

(4-Chloronaphthalen-1-yl)boronic acid

CAS No.: 147102-97-4

Cat. No.: VC0140324

Molecular Formula: C10H8BClO2

Molecular Weight: 206.432

* For research use only. Not for human or veterinary use.

(4-Chloronaphthalen-1-yl)boronic acid - 147102-97-4

Specification

CAS No. 147102-97-4
Molecular Formula C10H8BClO2
Molecular Weight 206.432
IUPAC Name (4-chloronaphthalen-1-yl)boronic acid
Standard InChI InChI=1S/C10H8BClO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,13-14H
Standard InChI Key PIHWNQAUHGAUGC-UHFFFAOYSA-N
SMILES B(C1=CC=C(C2=CC=CC=C12)Cl)(O)O

Introduction

Chemical Identity and Structure

Basic Chemical Information

(4-Chloronaphthalen-1-yl)boronic acid is characterized by a naphthalene core with a chlorine substituent at the 4-position and a boronic acid group at the 1-position. This compound is registered with CAS number 147102-97-4 and has a molecular formula of C10H8BClO2 . Its standard chemical structure features the characteristic B(OH)2 group attached directly to the aromatic ring system.

Chemical Nomenclature and Identifiers

The compound is formally identified as (4-chloro-1-naphthyl)boronic acid according to IUPAC nomenclature . Additional chemical identifiers include its molecular weight of 206.43 g/mol and its unique structural representation through SMILES notation: B(C1=CC=C(C2=CC=CC=C12)Cl)(O)O . In chemical databases, it is cataloged with PubChem CID 45116892 .

Table 1: Chemical Identity Parameters of (4-Chloronaphthalen-1-yl)boronic acid

ParameterValueSource
CAS Registry Number147102-97-4
Molecular FormulaC10H8BClO2
Molecular Weight206.43 g/mol
IUPAC Name(4-chloro-1-naphthyl)boronic acid
SMILES NotationB(C1=CC=C(C2=CC=CC=C12)Cl)(O)O
PubChem CID45116892

Physical and Chemical Properties

Physical Properties

The physical characteristics of (4-Chloronaphthalen-1-yl)boronic acid have been determined through computational predictions due to the specialized nature of this compound. It possesses a predicted boiling point of 405.0±47.0 °C and a density of approximately 1.35±0.1 g/cm³ . These properties influence its handling requirements and behavior in various reaction conditions.

Chemical Reactivity Parameters

The chemical reactivity of (4-Chloronaphthalen-1-yl)boronic acid is influenced by several key parameters. It has a predicted acidity coefficient (pKa) of 8.15±0.30, indicating its moderate acidity . The compound has a polar surface area (PSA) of 40.46000 and a LogP value of 1.17300, which reflect its polarity and lipophilicity characteristics . These properties are critical determinants of its solubility profile and behavior in various solvent systems.

Table 2: Physicochemical Properties of (4-Chloronaphthalen-1-yl)boronic acid

PropertyValueSource
Boiling Point405.0±47.0 °C (Predicted)
Density1.35±0.1 g/cm³ (Predicted)
Acidity Coefficient (pKa)8.15±0.30 (Predicted)
Polar Surface Area (PSA)40.46000
LogP1.17300

Applications in Organic Synthesis

Role in Cross-Coupling Reactions

(4-Chloronaphthalen-1-yl)boronic acid serves as a valuable building block in various organic transformations, particularly in cross-coupling reactions. The compound's primary utility lies in Suzuki-Miyaura coupling reactions, where it can form carbon-carbon bonds with aryl or vinyl halides in the presence of palladium catalysts . This makes it an essential reagent for constructing complex molecular architectures with naphthalene substructures.

Synthetic Building Block Applications

As an organoboron compound, (4-Chloronaphthalen-1-yl)boronic acid functions as a versatile synthetic intermediate in the preparation of diverse organic compounds. It has been utilized in the synthesis of various organometallic complexes and serves as a precursor for more complex naphthalene derivatives . Its unique structure makes it particularly valuable for introducing the 4-chloronaphthalene moiety into target molecules.

Catalytic Applications

Beyond its role as a reagent, (4-Chloronaphthalen-1-yl)boronic acid has demonstrated utility as a catalyst in certain chemical transformations. Its application in the synthesis of pharmaceuticals and agrochemicals highlights its importance in specialized catalytic processes . The compound's structural features, particularly the electron-withdrawing chlorine substituent, contribute to its catalytic properties in specific reaction systems.

Synthesis Methods

Conventional Synthesis Routes

The synthesis of (4-Chloronaphthalen-1-yl)boronic acid typically follows established methodologies for preparing arylboronic acids. Traditional approaches often involve organometallic intermediates, such as organolithium or organomagnesium compounds, which undergo reaction with trialkyl borates followed by hydrolysis to yield the desired boronic acid.

Modern Synthetic Approaches

Contemporary synthetic strategies for preparing (4-Chloronaphthalen-1-yl)boronic acid may include transition metal-catalyzed borylation reactions, which offer advantages such as milder conditions and greater functional group tolerance. These approaches align with the broader trends in boronic acid synthesis, where palladium, copper, or iridium-catalyzed methodologies have become increasingly important.

Research Trends and Future Directions

Current Research Applications

Recent research involving naphthalene-based boronic acids has expanded beyond traditional synthetic applications. The unique structural features of (4-Chloronaphthalen-1-yl)boronic acid make it potentially valuable in emerging areas such as materials science, supramolecular chemistry, and chemical biology.

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